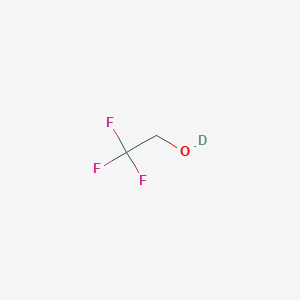

2,2,2-Trifluoroethan(ol-d)

Overview

Description

2,2,2-Trifluoroethanol (TFE) is a molecule of interest due to its unique properties and applications in various fields such as medicine, pesticides, dyestuffs, energy, and organic synthesis . It is known for its ability to participate in numerous organic chemical reactions and has been extensively used to understand the stability of proteins and several chemical reactions .

Synthesis Analysis

TFE can be synthesized through electrochemical reactions, which is a novel approach. Investigations with different types of electrolytes revealed that trifluoromethyl radicals generated by the anodic oxidation of trifluoroacetates can react to form TFE, particularly in solutions of sodium hydroxide in trifluoroacetic acid-acetonitrile

Scientific Research Applications

Co-Solvent in Peptide and Protein Studies

TFE is widely recognized for its role as a co-solvent in the study of peptides and proteins. It affects the solubility and stability of peptides and proteins, with molecular dynamics simulations revealing TFE's influence on the properties of TFE/water mixtures, including densities, diffusion constants, dielectric constants, and enthalpies of mixing. These studies enhance our understanding of TFE's interaction with biological molecules at the atomic level (Chitra & Smith, 2001).

Electrochemical Oxidation

TFE has been found to improve the electrochemical oxidation of organic compounds that are resistant to oxidation in other solvents. This application makes TFE a valuable co-solvent for synthesizing useful synthetic intermediates, showcasing its importance in electrochemical studies and organic synthesis (Shirai et al., 2001).

Chirality and Molecular Interactions

Research on TFE also delves into its effects on molecular chirality and intermolecular interactions. Studies have demonstrated the synchronization of chiral configurations in TFE dimers and characterized the intermolecular interactions within TFE trimers, highlighting TFE's role in understanding molecular structure and behavior (Scharge, Häber, & Suhm, 2006).

Stabilization of Secondary Structures

TFE is instrumental in stabilizing secondary structures in peptides through molecular dynamics studies. It promotes the stability of various secondary structure-forming peptides by inducing a preferential aggregation of TFE molecules around the peptides, which displaces water molecules and fosters intrapeptide hydrogen bonding (Roccatano et al., 2002).

Purification and Analysis of Chiral Compounds

TFE has been evaluated as an alternative modifier for the analysis and purification of alcohol-sensitive chiral compounds using supercritical fluid chromatography (SFC). This application underlines TFE's utility in enhancing the selectivity and resolution in chromatographic separations, further broadening its research applications (Byrne et al., 2008).

Safety And Hazards

2,2,2-Trifluoroethan(ol-d) is classified as a flammable liquid and vapor. It may cause serious eye damage and may damage fertility or the unborn child. Prolonged or repeated exposure if inhaled may cause damage to organs, specifically the blood . It is also toxic in contact with skin, harmful if inhaled, and may cause skin and respiratory irritation .

properties

IUPAC Name |

2-deuteriooxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQDFWAXVIIEBN-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482674 | |

| Record name | 2,2,2-Trifluoroethan(ol-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethan(ol-d) | |

CAS RN |

77568-66-2 | |

| Record name | 2,2,2-Trifluoroethan(ol-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77568-66-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

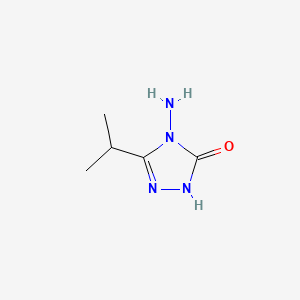

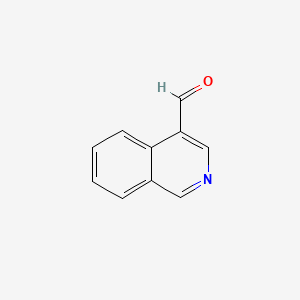

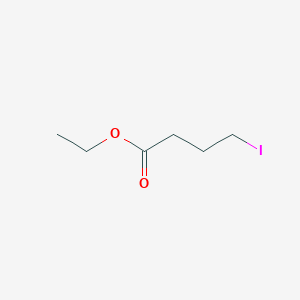

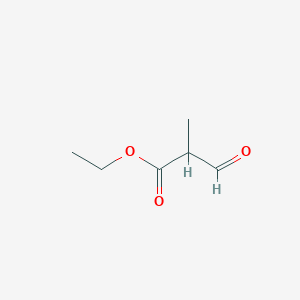

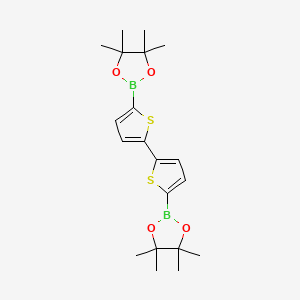

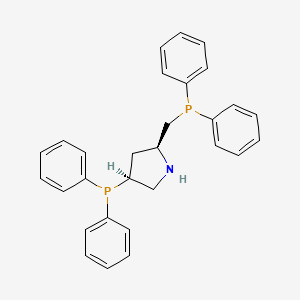

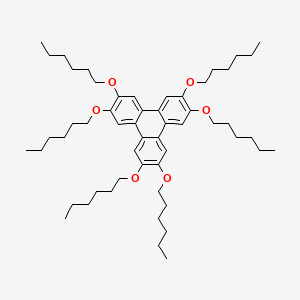

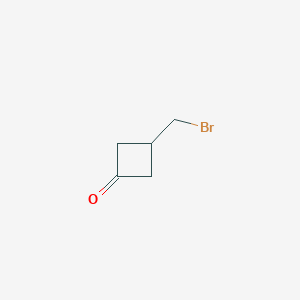

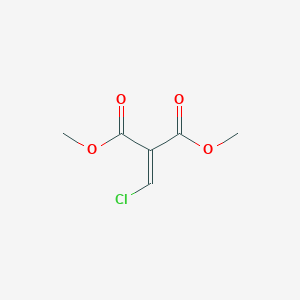

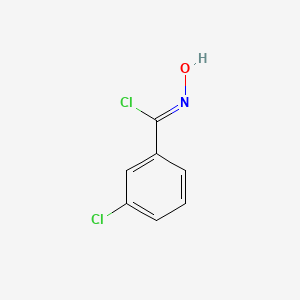

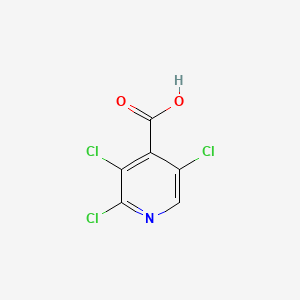

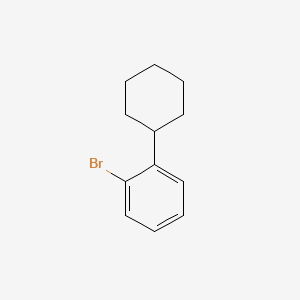

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.